

# Mechanism of Ivdde deprotection with hydrazine.

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## Compound of Interest

Compound Name: *Fmoc-D-Lys(Ivdde)-OH*

Cat. No.: *B613492*

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## Core Mechanism of Deprotection

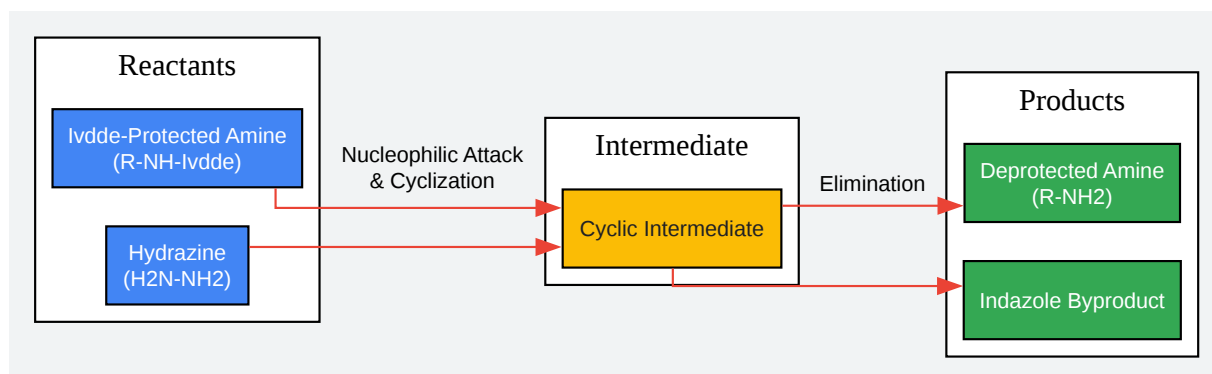
The deprotection of an ivDde-protected amine with hydrazine proceeds through a well-defined chemical transformation. The reaction is initiated by the nucleophilic attack of hydrazine on the enone system of the ivDde group. This is followed by an intramolecular cyclization and subsequent elimination, which releases the free amine and forms a stable, UV-active indazole derivative.

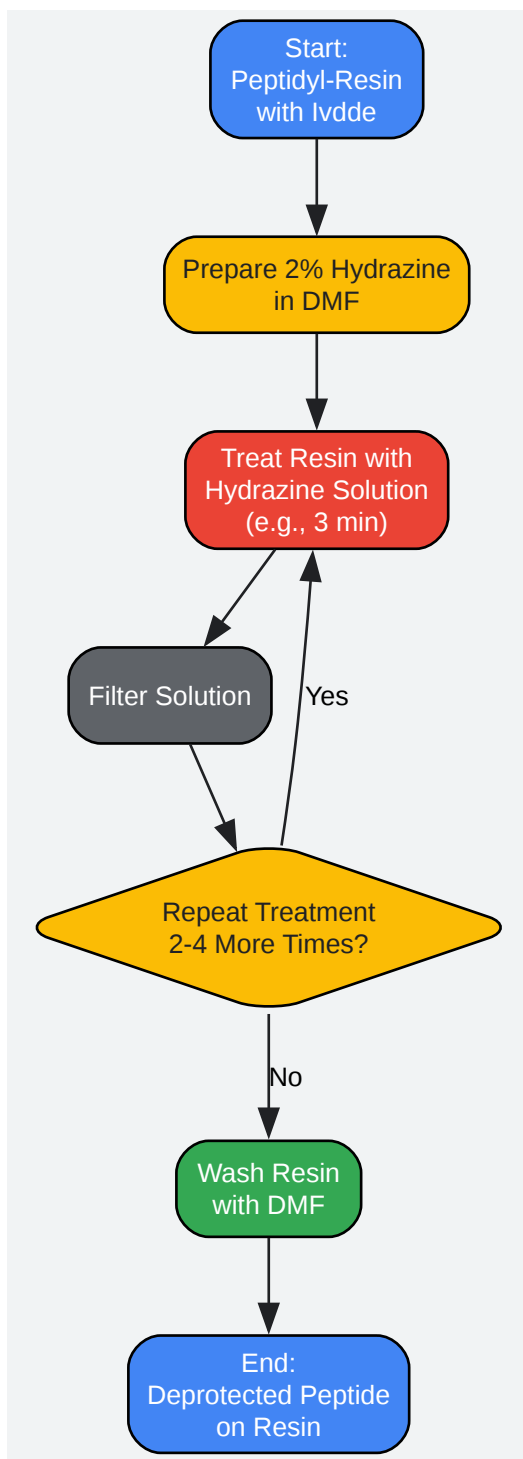
The key steps of the mechanism are:

- **Nucleophilic Attack:** The hydrazine molecule acts as a nucleophile and attacks one of the carbonyl carbons of the dioxocyclohexylidene ring of the ivDde group.
- **Cyclization:** An intramolecular condensation reaction occurs, leading to the formation of a heterocyclic intermediate.
- **Elimination:** The intermediate collapses, cleaving the bond between the nitrogen of the amino acid and the ivDde group. This step regenerates the free amine on the peptide and releases the byproduct, 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole.

This indazole byproduct has a strong UV absorbance at approximately 290 nm, which provides a convenient method for real-time monitoring of the deprotection reaction.

## Visualization of the Deprotection Pathway





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